molecular formula C8H11NO2 B2944501 (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol CAS No. 1841092-23-6

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B2944501
CAS No.: 1841092-23-6
M. Wt: 153.181
InChI Key: VLIFVHCCBIVTPB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methoxy group attached to the pyridine ring and an ethan-1-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The methoxy group or the ethan-1-ol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the ethan-1-ol group but shares the methoxy-pyridine structure.

    3-Hydroxypyridine: Contains a hydroxyl group instead of a methoxy group.

    Pyridine-2-carboxylic acid: Features a carboxylic acid group instead of an ethan-1-ol group.

Uniqueness

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol is unique due to the combination of the methoxy group and the ethan-1-ol group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(1R)-1-(2-methoxypyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIFVHCCBIVTPB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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